![molecular formula C40H52O2Sn B14314455 Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane CAS No. 113900-58-6](/img/structure/B14314455.png)
Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis([1,1’-biphenyl]-2-yl)oxystannane is an organotin compound characterized by the presence of dioctyl groups and biphenyl-2-yloxy ligands attached to a tin atom. Organotin compounds are widely used in various industrial applications due to their catalytic properties and ability to stabilize polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis([1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of dioctyltin dichloride with 2-hydroxybiphenyl. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The general reaction scheme is as follows:
Dioctyltin dichloride+22-hydroxybiphenyl+Base→Bis[([1,1’-biphenyl]-2-yl)oxy](dioctyl)stannane+By-products
Industrial Production Methods: In industrial settings, the production of Bis([1,1’-biphenyl]-2-yl)oxystannane involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as toluene or xylene are often used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : Bis([1,1’-biphenyl]-2-yl)oxystannane can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
- Reduction : The compound can be reduced back to its lower oxidation state using reducing agents like lithium aluminum hydride.
- Substitution : The biphenyl-2-yloxy ligands can be substituted with other ligands through nucleophilic substitution reactions.
- Oxidation : Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
- Reduction : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
- Substitution : Nucleophiles such as amines or thiols can be used to replace the biphenyl-2-yloxy ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a tin oxide derivative, while substitution reactions can produce a variety of organotin compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology and Medicine: While organotin compounds are generally toxic, they have been studied for their potential use in medicinal chemistry. Research is ongoing to explore their application in drug delivery systems and as anticancer agents.
Industry: In industrial applications, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps to prevent degradation and extend the lifespan of these materials.
Mécanisme D'action
The mechanism by which Bis([1,1’-biphenyl]-2-yl)oxystannane exerts its effects involves the coordination of the tin center with various substrates. The dioctyl groups and biphenyl-2-yloxy ligands provide steric and electronic stabilization, facilitating catalytic activity. The tin atom can interact with electron-rich sites on the substrate, promoting various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Dioctyltin dilaurate : Another organotin compound used as a catalyst and stabilizer.
- Tributyltin oxide : Known for its use as a biocide and antifouling agent.
- Tetramethyltin : Used in the semiconductor industry for chemical vapor deposition.
Uniqueness: Bis([1,1’-biphenyl]-2-yl)oxystannane is unique due to its specific ligand structure, which provides distinct catalytic properties and stability. Compared to dioctyltin dilaurate, it offers enhanced performance in certain polymerization reactions. Its biphenyl-2-yloxy ligands also make it more versatile in substitution reactions compared to simpler organotin compounds like tetramethyltin.
Propriétés
Numéro CAS |
113900-58-6 |
|---|---|
Formule moléculaire |
C40H52O2Sn |
Poids moléculaire |
683.5 g/mol |
Nom IUPAC |
dioctyl-bis(2-phenylphenoxy)stannane |
InChI |
InChI=1S/2C12H10O.2C8H17.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-5-7-8-6-4-2;/h2*1-9,13H;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
WVPOATSRGCVDJE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


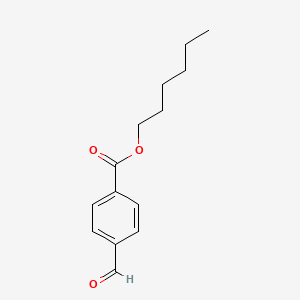

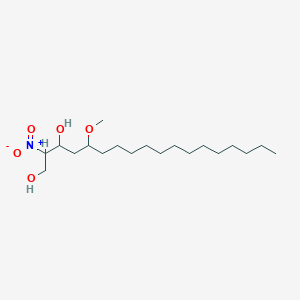
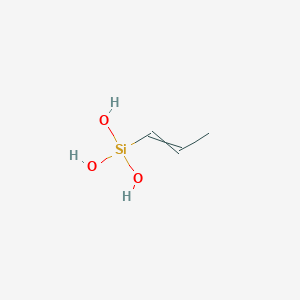
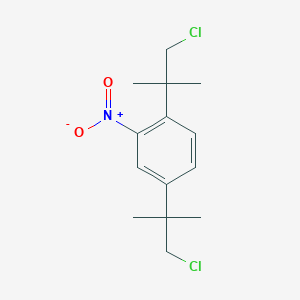
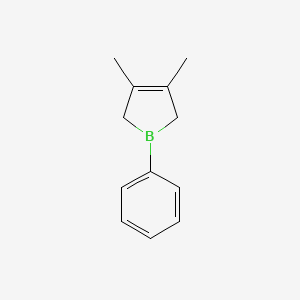

![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
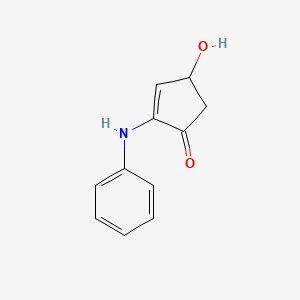
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
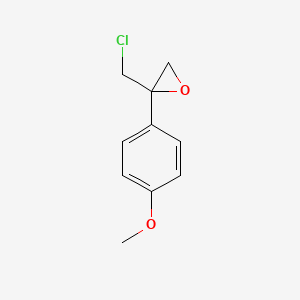
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)

![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
